Chirality: 1-Bromo-2,4-dimethylpentane Is the Only Chiral Isomer Among the Three Regioisomeric 2,4-Dimethylpentyl Bromides
Among the three constitutional isomers obtainable from direct bromination of 2,4-dimethylpentane—1-bromo-2,4-dimethylpentane, 2-bromo-2,4-dimethylpentane, and 3-bromo-2,4-dimethylpentane—only the 1-bromo derivative is chiral [1]. The stereocenter is located at the C-2 carbon, which bears four distinct substituents: H, CH3, CH2Br, and CH2CH(CH3)2. The other two isomers are achiral: 2-bromo-2,4-dimethylpentane has two identical methyl groups on C-2, and 3-bromo-2,4-dimethylpentane possesses a plane of symmetry eliminating the chiral center accessible in the 1-bromo isomer.
| Evidence Dimension | Stereochemistry (Presence of Chiral Center) |
|---|---|
| Target Compound Data | 1 chiral center (C-2); enantiomeric forms detectable via polarimetry or chiral chromatography |
| Comparator Or Baseline | 2-bromo-2,4-dimethylpentane (CAS 68573-19-3): 0 chiral centers. 3-bromo-2,4-dimethylpentane: 0 chiral centers. |
| Quantified Difference | 1 vs 0 chiral centers; constitutes a categorical, not a continuous, differentiation |
| Conditions | Structural analysis by Cahn-Ingold-Prelog (CIP) rules; confirmed by textbook comparison of isomeric alkyl bromides C7H15Br. |
Why This Matters
Chirality is a binary differentiation criterion; a researcher requiring an enantioenriched or enantiomerically probe-able C7 building block cannot achieve this objective with achiral isomers, making procurement of the correct regioisomer non-negotiable.
- [1] Wade, L. G. Organic Chemistry. 6th ed., Pearson Prentice Hall, 2006. Exercise 5-57. (Referenced via Quizlet summary). View Source
